6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one
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Overview
Description
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Example Reaction:
Starting Materials: 6-Chloro-2-hydroxyacetophenone, p-tolualdehyde, and a suitable acid catalyst (e.g., sulfuric acid).
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with a similar chromenone structure, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, used as an anticoagulant medication.
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant activity.
Uniqueness
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is unique due to the presence of specific substituents (chlorine, methyl, and p-tolyl groups) that may confer distinct chemical and biological properties compared to other chromenones. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
88952-84-5 |
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Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
6-chloro-8-methyl-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-5-12(6-4-10)16-9-15(19)14-8-13(18)7-11(2)17(14)20-16/h3-9H,1-2H3 |
InChI Key |
GNYHZLHJLBYXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)C |
Origin of Product |
United States |
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